molecular formula C16H21N3O5S2 B2622237 METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE CAS No. 642943-65-5

METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE

Cat. No.: B2622237
CAS No.: 642943-65-5
M. Wt: 399.48
InChI Key: MGLUYFCSKKVVLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with methyl 4-oxo-4-aminobutanoate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could affect multiple biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate is unique due to the combination of its functional groups and the presence of the pyrrolidine ring. This combination provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 4-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-24-15(21)9-8-14(20)18-16(25)17-12-4-6-13(7-5-12)26(22,23)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUYFCSKKVVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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